molecular formula C8H16ClN B1651437 (4-Methylidenecyclohexyl)methanamine hydrochloride CAS No. 1262412-07-6

(4-Methylidenecyclohexyl)methanamine hydrochloride

Cat. No.: B1651437
CAS No.: 1262412-07-6
M. Wt: 161.67
InChI Key: VYKTZEJSUFCGDU-UHFFFAOYSA-N
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Description

(4-Methylidenecyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a derivative of cyclohexylamine, featuring a methylene group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylidenecyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Methylidenecyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

(4-Methylidenecyclohexyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylidenecyclohexyl)methanamine hydrochloride is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

(4-methylidenecyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKTZEJSUFCGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262412-07-6
Record name Cyclohexanemethanamine, 4-methylene-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262412-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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